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Compound of Interest

Compound Name: (-)-Aceclidine

Cat. No.: B10773696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study analysis of clinical trial data for (-)-Aceclidine, a selective

muscarinic agonist recently approved for the treatment of presbyopia. To offer a broader

context for its performance and mechanism of action, this guide compares its clinical trial

findings with those of other notable muscarinic agonists: xanomeline, cevimeline, and

pilocarpine, which have been investigated for different therapeutic indications.

Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy and safety of (-)-
Aceclidine and the selected comparator muscarinic agonists from various clinical trials.
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Drug Indication
Key Efficacy
Endpoint(s)

Results Citation(s)

(-)-Aceclidine

(LNZ100)
Presbyopia

Proportion of

participants

gaining ≥3 lines

in distance-

corrected near

visual acuity

(DCNVA) without

a loss of >1 line

of distance visual

acuity.

In the CLARITY

2 trial, 71% of

participants

achieved this

endpoint at 3

hours post-

instillation. A

rapid onset was

observed, with

71% achieving a

≥3-line

improvement at

30 minutes, and

the effect was

durable, with

40% maintaining

this improvement

at 10 hours.

[1][2][3][4][5]

Xanomeline
Alzheimer's

Disease

Change from

baseline in the

cognitive

subscale of the

Alzheimer's

Disease

Assessment

Scale (ADAS-

Cog).

In a 6-month

trial, the high-

dose group (225

mg/day) showed

a significant

treatment effect

on the ADAS-

Cog score

compared to

placebo.

[6][7]

Schizophrenia Change from

baseline in the

Positive and

Negative

Syndrome Scale

When combined

with trospium

(KarXT),

xanomeline

demonstrated a

statistically

[8]
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(PANSS) total

score.

significant

reduction in

PANSS total

score compared

to placebo at

Week 5.

Cevimeline

Sjögren's

Syndrome

(Xerostomia)

Improvement in

symptoms of dry

mouth (global

patient

evaluation and

visual analog

scales) and

objective

increase in

salivary flow.

Patients

receiving 30 mg

three times daily

showed

significant

improvements in

dry mouth

symptoms and

increased

salivary flow

compared to

placebo.

[9][10][11]

Pilocarpine

Radiation-

Induced

Xerostomia

Improvement in

oral dryness and

overall

xerostomia

symptoms (visual

analog scales)

and increased

saliva

production.

A 5.0 mg thrice-

daily regimen

demonstrated

significant

improvements in

oral dryness,

mouth comfort,

and ability to

speak, along with

increased

salivary flow

compared to

placebo.

[12][13]
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Drug Indication

Common
Adverse
Events
(Incidence
>5%)

Serious
Adverse
Events

Citation(s)

(-)-Aceclidine

(LNZ100)
Presbyopia

Instillation site

irritation (mild),

visual

impairment (mild

dimness),

hyperemia (mild),

and headache

(mostly mild).

No serious

treatment-related

adverse events

were reported in

the CLARITY

trials.

[2][4]

Xanomeline
Alzheimer's

Disease

Predominantly

gastrointestinal

(nausea,

vomiting,

diarrhea).

Syncope was

observed in the

high-dose group

(12.6%).

Discontinuation

due to adverse

events was high

in the high-dose

group (52%).

[6][7]

Schizophrenia

(with Trospium)

Constipation

(17%), nausea

(17%), dry mouth

(9%), dyspepsia

(9%), and

vomiting (9%).

The combination

with trospium

was designed to

mitigate the

severe

cholinergic side

effects of

xanomeline

alone.

[8]

Cevimeline Sjögren's

Syndrome

(Xerostomia)

Nausea, and

other expected

cholinergic

effects.

The 60 mg dose

was associated

with a higher

incidence of

[9]
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gastrointestinal

adverse events.

Pilocarpine

Radiation-

Induced

Xerostomia

Sweating (most

common, dose-

dependent),

increased urinary

frequency,

lacrimation, and

rhinitis.

Adverse events

were generally

mild to moderate.

[12][13]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are summaries of the experimental protocols for the key studies cited.

(-)-Aceclidine for Presbyopia (CLARITY Trials)
Study Design: The CLARITY program consisted of two 6-week, multi-center, randomized,

double-masked, controlled efficacy and safety studies (CLARITY 1 and 2) and a 6-month

safety study (CLARITY 3).[1][2][3][4]

Participant Population: Individuals aged 45 to 75 with presbyopia, with a refractive status

from -4.0D to +1.0D spherical equivalent.[2][4]

Intervention: LNZ100 (1.75% aceclidine ophthalmic solution) administered once daily.[1][2][4]

Primary Efficacy Assessment: The primary endpoint was the proportion of participants

achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity

(BCDVA) at near, without losing one line or more in distance visual acuity at 3 hours post-

treatment.[1][3][4]

Safety Assessment: Adverse events were monitored throughout the trials.[2][4]

Xanomeline for Alzheimer's Disease
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial,

followed by a 1-month single-blind placebo washout.[6][7]
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Participant Population: A total of 343 individuals aged at least 60 years with mild to moderate

Alzheimer's disease.[6][7]

Intervention: Patients received 75, 150, or 225 mg of xanomeline per day, or a placebo.[6][7]

Primary Efficacy Assessment: The primary outcome measures were the scores on the

cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the

Clinician's Interview-Based Impression of Change (CIBIC+).[6][7]

Safety Assessment: Adverse events were recorded, with a focus on cholinergic side effects.

[6][7]

Cevimeline for Sjögren's Syndrome
Study Design: A 6-week, double-blind, randomized, placebo-controlled trial.[9]

Participant Population: 75 patients with Sjögren's syndrome and associated salivary gland

dysfunction.[9]

Intervention: Participants were randomized to receive 30 mg of cevimeline three times daily,

60 mg of cevimeline three times daily, or a placebo.[9]

Efficacy Assessment: Subjective responses were measured using a global patient evaluation

and visual analog scales. Salivary flow was measured objectively.[9]

Safety Assessment: Monitoring of adverse events, particularly those related to the drug's

muscarinic agonist action.[9]

Pilocarpine for Radiation-Induced Xerostomia
Study Design: Two 12-week, randomized, double-blind, placebo-controlled, multicenter

clinical trials (one fixed-dose and one dose-titration).[12]

Participant Population: 369 patients who had received at least 40 Gy of radiation to the head

and neck with clinically significant xerostomia.[12]

Intervention: In the fixed-dose study, patients received either a placebo, 5.0 mg, or 10.0 mg

of pilocarpine three times a day. In the dose-titration study, patients received escalating
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doses.[12]

Efficacy Assessment: Symptomatic relief was evaluated using questionnaires with visual

analog scales. Saliva production was measured by sialometry.[12]

Safety Assessment: Adverse events were recorded, with an emphasis on cholinergic side

effects.[12]

Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways, a generalized experimental workflow for muscarinic agonist clinical trials, and the

logical relationships in this cross-study analysis.
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Muscarinic Receptor Signaling Pathways

M1/M3 Receptor Pathway (Gq-coupled) M4 Receptor Pathway (Gi-coupled)
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Click to download full resolution via product page

Caption: Signaling pathways for M1/M3 and M4 muscarinic receptors.
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Generalized Clinical Trial Workflow for Muscarinic Agonists

Screening & Enrollment
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Results
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Caption: A typical workflow for a muscarinic agonist clinical trial.
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Logical Relationships in Cross-Study Analysis

Muscarinic Agonists

Therapeutic Indications

Clinical Outcomes

(-)-Aceclidine

Presbyopia

Xanomeline

Alzheimer's Disease Schizophrenia

Cevimeline

Xerostomia

Pilocarpine

Efficacy Safety

Click to download full resolution via product page

Caption: Relationships between drugs, indications, and outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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